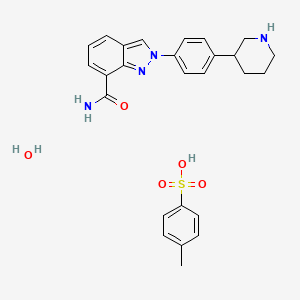
2-Amino-6-(trifluoroacetamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(Trifluoroacetyl)-L-lysine is a derivative of the amino acid lysine, where the ε-amino group of lysine is modified by the addition of a trifluoroacetyl group. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications. The molecular formula of N6-(Trifluoroacetyl)-L-lysine is C13H20F3N3O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
N6-(Trifluoroacetyl)-L-lysine can be synthesized through the reaction of L-lysine with trifluoroacetic anhydride. The reaction typically involves dissolving L-lysine in an appropriate solvent, such as water or methanol, and then adding trifluoroacetic anhydride dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by precipitation or extraction .
Industrial Production Methods
In an industrial setting, the synthesis of N6-(Trifluoroacetyl)-L-lysine may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also help in scaling up the production while maintaining high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-(Trifluoroacetyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted lysine derivatives.
Scientific Research Applications
N6-(Trifluoroacetyl)-L-lysine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N6-(Trifluoroacetyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can enhance the binding affinity of the compound to these targets, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N6-Acetyl-L-lysine: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
N6-Formyl-L-lysine: Contains a formyl group instead of a trifluoroacetyl group.
N6-Benzoyl-L-lysine: Features a benzoyl group in place of the trifluoroacetyl group
Uniqueness
N6-(Trifluoroacetyl)-L-lysine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZHRSVBHRVIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)



![1-(2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13390953.png)



![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)




